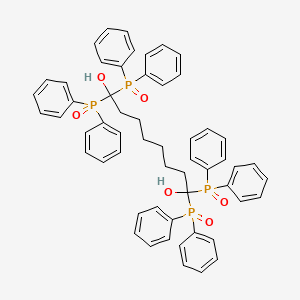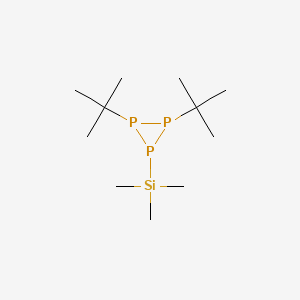
Di-tert-butyl(trimethylsilyl)triphosphirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(trimethylsilyl)triphosphirane is an organophosphorus compound characterized by the presence of tert-butyl and trimethylsilyl groups attached to a triphosphirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(trimethylsilyl)triphosphirane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of tert-butylphosphine: This is achieved by reacting tert-butyl chloride with a suitable phosphorus source, such as phosphorus trichloride, in the presence of a base.
Formation of this compound: The tert-butylphosphine is then reacted with trimethylsilyl chloride in the presence of a catalyst, such as a transition metal complex, to form the desired triphosphirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The product is purified using techniques such as distillation and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines with lower oxidation states.
Substitution: Formation of substituted triphosphirane derivatives.
Applications De Recherche Scientifique
Di-tert-butyl(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of di-tert-butyl(trimethylsilyl)triphosphirane involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl and tert-butyl groups provide steric protection, enhancing the stability of the compound and its complexes.
Comparaison Avec Des Composés Similaires
Di-tert-butyl(trimethylsilyl)triphosphirane can be compared with other similar compounds such as:
Di-tert-butylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
Di-tert-butyl(trimethylsilyl)phosphine oxide: An oxidized form with different chemical properties.
The uniqueness of this compound lies in its combination of steric protection from both tert-butyl and trimethylsilyl groups, which enhances its stability and reactivity in various chemical processes.
Propriétés
Numéro CAS |
88764-66-3 |
|---|---|
Formule moléculaire |
C11H27P3Si |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
(2,3-ditert-butyltriphosphiran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H27P3Si/c1-10(2,3)12-13(11(4,5)6)14(12)15(7,8)9/h1-9H3 |
Clé InChI |
INXHSYVWOBGJHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P1P(P1[Si](C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


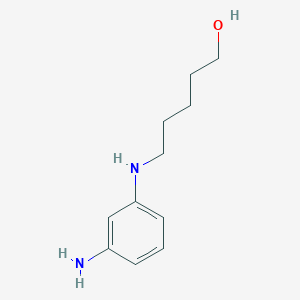
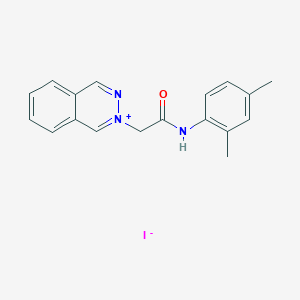
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
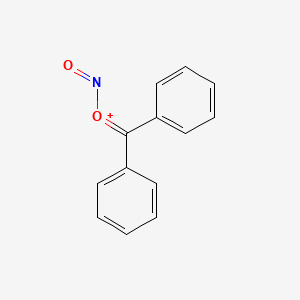


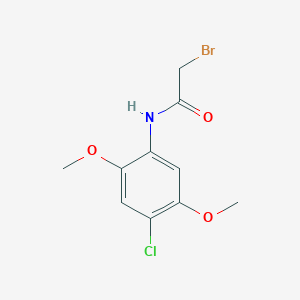
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
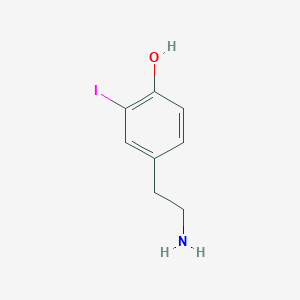
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

